![molecular formula C19H19N3O4 B2617037 Methyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034535-37-8](/img/structure/B2617037.png)
Methyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
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Overview
Description
“Methyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the attachment of the pyridine ring, and the formation of the carbamoyl and benzoate groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The carbonyl groups in the carbamoyl and benzoate groups could potentially undergo reactions with nucleophiles, while the pyrrolidine and pyridine rings might be involved in aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups and the aromatic rings could affect its solubility, while the presence of the nitrogen atoms could influence its basicity .Scientific Research Applications
Electropolymerization and Copolymerization
Self-assembled Monolayers for Polymer Improvements : A study explored the use of aromatic pyrrole derivatives for electropolymerization and electrocopolymerization with pyrrole. These derivatives were used to deposit self-assembled monolayers on gold to enhance the properties of copolymerized poly(pyrrole) layers. Significant findings include smoother and more homogeneous surface structures for films copolymerized onto monolayers without methyl groups at the pyrrole ring, leading to decreased capacity and increased conductivity at the metal/polymer interface (Schneider et al., 2017).
Synthetic Chemistry
Scaffold for Highly Functionalised Isoxazoles : Another study focused on synthesizing alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates as scaffolds for generating new highly functionalised isoxazole-annulated heterocycles. This compound serves as a convenient precursor for various synthetic applications, demonstrating the versatility of pyridine-3-yl derivatives in organic synthesis (Ruano et al., 2005).
Electrochemical Behavior
Study on Dihydropyridines and Bipyridines : Research on the electrochemical behavior of dihydropyridines and tetrahydrobipyridines derived from NAD+ model compounds in aprotic media revealed insights into the oxidation and reduction processes of these compounds. This study contributes to understanding the electrochemical properties of pyridine-containing compounds and their potential applications in bioelectrochemical systems (Trazza et al., 1982).
Antimicrobial Activity
Novel Coumarin Derivatives : Research into novel coumarin derivatives, including pyridinyl and pyranyl coumarins, showed promising antibacterial activity, highlighting the potential of pyridine derivatives in developing new antimicrobial agents. Among the compounds tested, one exhibited significant activity against B. subtilis, S. aureus, and E. coli (El-Haggar et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-19(25)15-6-4-14(5-7-15)18(24)21-11-13-9-16(12-20-10-13)22-8-2-3-17(22)23/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBMTSKIABMIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)carbamoyl)benzoate |
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